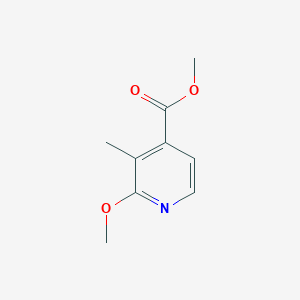![molecular formula C9H7ClN2O2 B15330050 Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloro substituent at the 3-position and a methoxycarbonyl group at the 5-position of the imidazo[1,2-a]pyridine core makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired imidazo[1,2-a]pyridine derivative. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent .
Applications De Recherche Scientifique
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxycarbonyl groups at specific positions on the imidazo[1,2-a]pyridine core differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,1H3 |
Clé InChI |
SNOZERHZFAWBNL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=NC=C(N21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)







